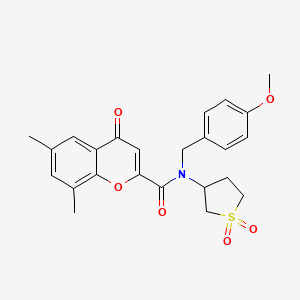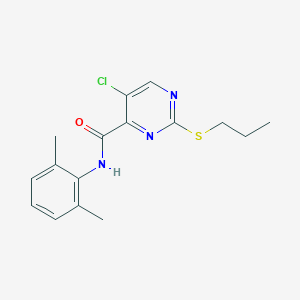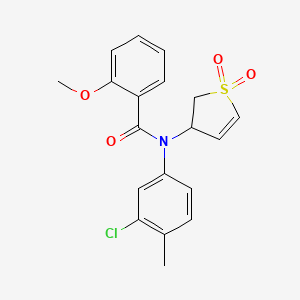
3-(Ethanesulfonyl)-N2-(4-ethoxyphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of thiophene-based compounds and contains a benzoyl group, an ethoxyphenyl group, and a sulfonyl group.
- The compound’s structure is characterized by a thiophene core with substituents at specific positions.
3-(Ethanesulfonyl)-N2-(4-ethoxyphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine: , also known by its chemical structure CHFNOS, is a complex organic compound.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be synthesized through multi-step organic synthesis.
Reaction Conditions: The synthesis may involve reactions such as , , and .
Industrial Production: Industrial-scale production methods are proprietary, but academic research often provides insights into laboratory-scale synthesis.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: Depending on reaction conditions, products may include sulfoxides, sulfones, and substituted derivatives.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel materials.
Biology: Investigations into its biological activity, such as enzyme inhibition or receptor binding.
Industry: Used as a precursor for functional materials (e.g., conducting polymers).
Mechanism of Action
Targets: The compound may interact with specific , , or .
Pathways: It could modulate cellular pathways related to , , or .
Comparison with Similar Compounds
Uniqueness: Its combination of a thiophene core, benzoyl group, and ethoxyphenyl substituent makes it distinctive.
Similar Compounds: Other thiophene-based compounds include , such as and .
Remember that while I’ve provided an overview, specific details may vary based on ongoing research and proprietary information
Properties
Molecular Formula |
C21H21FN2O4S2 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
[3-amino-5-(4-ethoxyanilino)-4-ethylsulfonylthiophen-2-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C21H21FN2O4S2/c1-3-28-16-11-9-15(10-12-16)24-21-20(30(26,27)4-2)17(23)19(29-21)18(25)13-5-7-14(22)8-6-13/h5-12,24H,3-4,23H2,1-2H3 |
InChI Key |
VZXRRRWYFHYGDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)F)N)S(=O)(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![pentyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate](/img/structure/B11413861.png)

![4-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11413876.png)
![N-{2-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B11413884.png)

![N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11413903.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11413914.png)
![Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(thiophen-2-yl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11413915.png)
![[4-diethoxyphosphoryl-2-[(E)-styryl]oxazol-5-yl]-p-anisyl-amine](/img/structure/B11413920.png)
![N-[4-(dimethylamino)benzyl]-2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide](/img/structure/B11413925.png)

![11-acetyl-4-(3-chlorophenyl)-6-[(3-methoxyphenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11413938.png)

![5-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(propylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11413948.png)
